molecular formula C20H34O6 B127254 Thromboxane B2-d4

Thromboxane B2-d4

Numéro de catalogue: B127254
Poids moléculaire: 374.5 g/mol
Clé InChI: XNRNNGPBEPRNAR-LCGOHBJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .

Mode of Action

TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .

Biochemical Pathways

The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Result of Action

The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Action Environment

The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .

Analyse Biochimique

Méthodes De Préparation

The synthesis of thromboxane B2-d4 involves the incorporation of deuterium atoms into the thromboxane B2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented in the literature. it is known that the compound is available in high purity (≥99% deuterated forms) and is typically formulated as a solution in methyl acetate .

Analyse Des Réactions Chimiques

Thromboxane B2-d4, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

    Oxidation: Thromboxane B2 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert thromboxane B2 into other related compounds.

    Substitution: Substitution reactions can occur at specific positions on the thromboxane B2 molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Analytical Applications

1.1 Internal Standard for Quantification

TXB2-d4 is primarily utilized as an internal standard in the quantification of thromboxane B2 (TXB2) using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated compound allows for accurate measurement by compensating for variability in sample preparation and analysis, thus improving the reliability of results .

MethodologyApplication
GC-MSQuantification of TXB2 in biological samples
LC-MSSimultaneous quantification of multiple eicosanoids

1.2 Method Development

Research has demonstrated the effectiveness of TXB2-d4 in developing highly sensitive LC-MS/MS methods for quantifying lipid biomarkers associated with inflammation and other physiological processes. For instance, a study reported a method capable of simultaneously quantifying over 66 eicosanoids, including TXB2, which is crucial for understanding inflammatory diseases .

Clinical Research Applications

2.1 Biomarker in Diabetes Studies

TXB2 levels have been studied extensively in the context of diabetes. A notable study indicated that platelets from insulin-independent diabetics synthesize significantly higher amounts of TXB2 compared to insulin-dependent diabetics. This finding suggests that TXB2 may serve as a potential biomarker for assessing platelet function and cardiovascular risk in diabetic patients .

Key Findings:

  • Higher TXB2 synthesis correlates with increased glucose levels.
  • TXB2 levels can indicate platelet sensitivity to prostacyclin, providing insights into vascular health.

2.2 Cardiovascular Disease Monitoring

TXB2-d4 has been used to monitor thromboxane production in patients with peripheral arterial occlusive disease. The generation of thromboxane is altered in these patients, and measuring TXB2 levels can provide valuable information regarding their cardiovascular status and response to treatments such as angioplasty .

Pathophysiological Insights

3.1 Inflammation and Hemostasis

Thromboxanes are known to play critical roles in inflammation and hemostasis. The application of TXB2-d4 in research helps elucidate the mechanisms by which thromboxanes contribute to conditions like stroke and renal failure. For example, studies have linked increased thromboxane production to vascular complications during inflammatory responses .

3.2 Drug Response Studies

In pharmacological research, TXB2-d4 serves as a marker for assessing the efficacy of antiplatelet drugs like aspirin. Variations in serum TXB2 levels can indicate differences in patient responses to these medications, highlighting its importance in personalized medicine approaches .

Comparaison Avec Des Composés Similaires

Thromboxane B2-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include:

This compound’s deuterated form provides enhanced stability and accuracy in quantification, making it a valuable tool in research and clinical studies.

Activité Biologique

Thromboxane B2-d4 (TXB2-d4) is a deuterium-labeled derivative of Thromboxane B2 (TXB2), a significant eicosanoid involved in various physiological and pathological processes, including platelet aggregation and vasoconstriction. This article explores the biological activity, mechanisms, and implications of TXB2-d4, supported by relevant research findings and data tables.

Overview of Thromboxane B2

Thromboxane B2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway and plays a crucial role in hemostasis and vascular function. It is primarily synthesized in platelets and has potent effects on vascular smooth muscle contraction and platelet activation, contributing to thrombus formation.

Biological Activity of TXB2-d4

Mechanism of Action:

  • TXB2 acts through specific thromboxane receptors (TP receptors), which are G protein-coupled receptors. Activation of these receptors leads to increased intracellular calcium levels, resulting in smooth muscle contraction and enhanced platelet aggregation.

Clinical Relevance:

  • Elevated levels of TXB2 are associated with various cardiovascular diseases, including coronary artery disease and atherosclerosis. Studies have shown that TXB2 levels correlate with disease severity and can serve as a biomarker for thrombotic events.

Case Studies and Clinical Investigations

  • Coronary Atherosclerosis Study:
    In a study examining plasma levels of TXB2 in patients with coronary atherosclerosis, it was found that TXB2 levels were significantly higher in affected individuals compared to healthy controls (89 ± 136 vs. 6.87 ± 2.24 pg/mL; p<0.05) . This suggests that TXB2 plays a role in the pathophysiology of coronary artery disease.
    GroupTXB2 Levels (pg/mL)p-value
    Control6.87 ± 2.24
    Coronary Atherosclerosis89 ± 136<0.05
  • Inhibition Studies:
    Research has demonstrated that specific inhibitors of thromboxane synthesis can enhance coronary blood flow and reduce myocardial ischemia . This highlights the potential therapeutic applications of targeting TXB2 pathways in cardiovascular diseases.
  • Metabolomic Analysis:
    A metabolomic study reported a significant decrease in urinary 11-dehydro-TXB2 levels after aspirin treatment, indicating the effectiveness of anti-thrombotic therapy . The baseline level was 381.7 ± 131.4 pg/mg creatinine, which dropped to 95.5 ± 39.0 pg/mg creatinine post-treatment (p=0.002).

Pharmacokinetics of TXB2-d4

TXB2-d4 is used as an internal standard in quantitative analyses via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Deuteration can alter the pharmacokinetic properties of compounds, potentially enhancing their stability and bioavailability .

Propriétés

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-LCGOHBJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thromboxane B2-d4
Reactant of Route 2
Thromboxane B2-d4
Reactant of Route 3
Thromboxane B2-d4
Reactant of Route 4
Thromboxane B2-d4
Reactant of Route 5
Thromboxane B2-d4
Reactant of Route 6
Thromboxane B2-d4
Customer
Q & A

Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?

A1: While the study highlights the reduction of 11-dehydro this compound biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro this compound is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro this compound in the gut and the implications of its reduction due to hyperoxia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.